molecular formula C14H15N3 B2785693 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-44-4

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine

Cat. No.: B2785693
CAS No.: 929973-44-4
M. Wt: 225.295
InChI Key: DBOFAIZAMCFPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core with a phenyl group and an amine group. It has garnered interest in various fields due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is the P2X1-purinoceptor . This receptor plays a crucial role in the contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .

Mode of Action

The compound interacts with its target, the P2X1-purinoceptor, by acting as an antagonist . This means it binds to the receptor and inhibits its function. The inhibition of the P2X1-purinoceptor results in the attenuation of contractile responses to electrical field stimulation .

Biochemical Pathways

The compound affects the pathway involving the release of adenosine 5′-triphosphate (ATP) and noradrenaline from neurons . These neurotransmitters stimulate the P2X1-purinoceptors and α1A-adrenoceptors, respectively, leading to contractions of smooth muscle cells in the vasa deferentia . By antagonizing the P2X1-purinoceptor, the compound disrupts this pathway and inhibits these contractions .

Pharmacokinetics

The compound’s potency was found to be influenced by the addition of polar substituents to the phenyl moiety . For instance, a compound with 2-hydroxy, 4-fluoro substituents exhibited the greatest potency, with an IC50 of 14 μM .

Result of Action

The molecular effect of the compound’s action is the noncompetitive antagonism of contractions mediated by exogenously administered αß-methylene ATP . On a cellular level, this results in the inhibition of sympathetically mediated contractions of smooth muscle cells in the vasa deferentia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s potency was found to be affected by the presence of polar substituents on the phenyl moiety . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Phenyl-5,6,7,8-tetrahydroquinoxaline: Similar structure but with a different nitrogen arrangement.

    Quinazolinones: Oxidized derivatives with different biological activities.

    Tetrahydroquinazolines: Reduced derivatives with varying properties.

Uniqueness: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine is unique due to its specific substitution pattern and the presence of both phenyl and amine groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-12-6-7-13-11(8-12)9-16-14(17-13)10-4-2-1-3-5-10/h1-5,9,12H,6-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFAIZAMCFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2CC1N)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.